1,1,2,2-Tetrabromopropane

Description

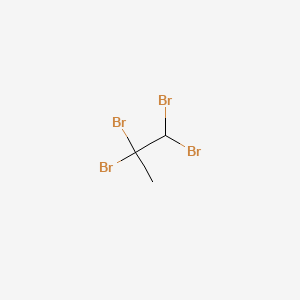

Structure

2D Structure

3D Structure

Properties

CAS No. |

34570-59-7 |

|---|---|

Molecular Formula |

C3H4Br4 |

Molecular Weight |

359.68 g/mol |

IUPAC Name |

1,1,2,2-tetrabromopropane |

InChI |

InChI=1S/C3H4Br4/c1-3(6,7)2(4)5/h2H,1H3 |

InChI Key |

JXKZURFTWZXOOD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(Br)Br)(Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1,1,2,2-Tetrabromopropane

CAS Number: 34570-59-7

This technical guide provides a comprehensive overview of 1,1,2,2-tetrabromopropane, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a halogenated hydrocarbon with the molecular formula C₃H₄Br₄.[1] It is a dense liquid at room temperature. While some physical properties have been experimentally determined, others are estimations. A summary of its key physicochemical data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 34570-59-7 | [1] |

| Molecular Formula | C₃H₄Br₄ | [1] |

| Molecular Weight | 359.68 g/mol | [1] |

| Melting Point | 10.7 °C (estimate) | LookChem |

| Boiling Point | 245.82 °C (rough estimate) | LookChem |

| Density | 2.7262 g/cm³ (rough estimate) | LookChem |

| Refractive Index | 1.6166 | LookChem |

Synthesis and Reactions

The primary documented method for the synthesis of this compound is through the bromination of propyne (B1212725).[2][3][4] Additionally, it is known to undergo dehalogenation reactions.

Experimental Protocols

2.1.1. Synthesis of this compound via Bromination of Propyne

This electrophilic addition reaction involves the treatment of propyne with an excess of bromine.[2][5] The reaction typically proceeds in an inert solvent, such as carbon tetrachloride.[2]

-

Reaction: CH₃C≡CH + 2Br₂ → CH₃CBr₂CHBr₂

-

Reagents: Propyne, Bromine (excess), Carbon Tetrachloride (solvent).

-

Procedure Outline:

-

Propyne is dissolved in carbon tetrachloride in a reaction vessel equipped with a dropping funnel and a stirrer.

-

A solution of bromine in carbon tetrachloride is added dropwise to the propyne solution. The reaction is typically exothermic and may require cooling to control the temperature.

-

The reaction mixture is stirred until the characteristic color of bromine disappears, indicating the completion of the reaction.

-

The solvent is removed under reduced pressure to yield crude this compound.

-

Purification can be achieved through distillation under reduced pressure.

-

2.1.2. Dehalogenation of this compound with Zinc Powder

This compound can be dehalogenated to form propyne when heated with zinc powder in an alcohol solvent.[6][7][8]

-

Reaction: CH₃CBr₂CHBr₂ + 2Zn → CH₃C≡CH + 2ZnBr₂

-

Reagents: this compound, Zinc powder, Alcohol (e.g., ethanol).

-

Procedure Outline:

-

This compound is dissolved in an alcoholic solvent in a round-bottom flask.

-

Zinc powder is added to the solution.

-

The mixture is heated under reflux.

-

The progress of the reaction can be monitored by observing the consumption of the starting material.

-

The resulting propyne gas can be collected or used in subsequent reactions. The remaining solution will contain zinc bromide.

-

Biological Activity and Signaling Pathways

Extensive searches of available scientific literature and databases did not yield any specific information on the biological activity, signaling pathways, or metabolic fate of this compound. Studies on related compounds, such as 1-bromopropane (B46711), have indicated potential for neurotoxicity and effects on cognitive function in rats.[9] However, these findings cannot be directly extrapolated to this compound due to differences in chemical structure and reactivity.

The lack of data on the biological interactions of this compound presents a significant knowledge gap. Therefore, it is not possible to provide diagrams of signaling pathways or detailed discussions on its effects in biological systems at this time.

Logical Relationships in Synthesis and Reactions

The chemical transformations involving this compound can be visualized as a cyclical process where it is synthesized from an alkyne and can be reverted to an alkyne.

Caption: Synthesis and dehalogenation of this compound.

This workflow illustrates the synthetic route from propyne and the subsequent dehalogenation reaction back to propyne, highlighting the key reagents for each transformation.

Conclusion

This compound is a well-defined chemical entity with a known CAS number and established methods for its synthesis and chemical conversion. However, there is a notable absence of information regarding its biological effects, toxicity, and metabolic pathways in the current body of scientific literature. This lack of data is a critical consideration for researchers and professionals in drug development and underscores the need for further investigation into the pharmacological and toxicological profile of this compound before any potential applications can be considered.

References

- 1. This compound | C3H4Br4 | CID 13454489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. brainly.in [brainly.in]

- 3. m.youtube.com [m.youtube.com]

- 4. sarthaks.com [sarthaks.com]

- 5. homework.study.com [homework.study.com]

- 6. When 1, 1, 2, 2-tetrabromopropane is heated with zinc powder in alcohol, which is formed : [infinitylearn.com]

- 7. youtube.com [youtube.com]

- 8. allen.in [allen.in]

- 9. [Effects of 1-bromopropane exposure on cognitive function in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

1,1,2,2-Tetrabromopropane physical properties

An In-depth Technical Guide to the Physical Properties of 1,1,2,2-Tetrabromopropane

This technical guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document collates available quantitative data, details relevant experimental protocols for property determination, and includes a visualization of the logical relationship for purity assessment.

Core Physical Properties

This compound is a halogenated hydrocarbon.[1] Its physical characteristics are crucial for its application in various chemical syntheses and as a dense medium. It is described as a dense, colorless to pale liquid.[1]

Data Presentation

The quantitative physical properties of this compound are summarized in the table below. It is important to note that while some values are experimentally determined, others are estimates and should be regarded as such.

| Physical Property | Value | Source |

| Molecular Formula | C₃H₄Br₄ | [1] |

| Molecular Weight | 359.68 g/mol | [1] |

| Melting Point | 10.7 °C (estimate) | |

| Boiling Point | 229 °C | [2] |

| 245.82 °C (rough estimate) | ||

| Density | 2.7262 g/cm³ (rough estimate) | |

| Refractive Index | 1.6166 | |

| Solubility in Water | Slightly soluble | |

| Solubility in Organic Solvents | Miscible with alcohol, ether, chloroform |

Note: Conflicting or estimated values are presented to reflect the available data. For definitive, critically evaluated thermophysical and thermochemical data, accessing resources such as the NIST/TRC Web Thermo Tables is recommended, which may require a subscription.[3]

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[4] Pure crystalline solids typically exhibit a sharp melting point, while impurities will lower and broaden the melting range.[4]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the solid sample is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of about 2-3 mm.[5]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with a high-boiling oil or a metal block heating apparatus).[4]

-

Heating: The heating bath is heated gradually, and the temperature is monitored. The rate of heating should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[5]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has liquefied is recorded as the end of the melting range.[4]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6]

Methodology: Distillation Method

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.[7]

-

Procedure: The liquid sample (a few milliliters) and a boiling chip are placed in the distilling flask. The flask is heated to bring the liquid to a boil.[7]

-

Observation: As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser. The temperature will stabilize at the boiling point of the liquid. This stable temperature is recorded as the boiling point.[8] It is also important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[6]

Density Determination

Density is the mass per unit volume of a substance.

Methodology: Pycnometer Method

-

Measurement of Pycnometer Mass: A pycnometer, a small glass flask of a known volume, is thoroughly cleaned, dried, and weighed accurately.

-

Measurement with Sample: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The filled pycnometer is then weighed again.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer. The temperature at which the measurement is made should be recorded as density is temperature-dependent.

Refractive Index Determination

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Methodology: Abbe Refractometer

-

Calibration: The refractometer is calibrated using a standard sample with a known refractive index, such as distilled water.

-

Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Visualization

The following diagram illustrates the logical workflow for assessing the purity of a crystalline solid compound based on its melting point.

Caption: Purity assessment workflow using melting point determination.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound [stenutz.eu]

- 3. WTT- Under Construction Page [wtt-pro.nist.gov]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 1,1,2,2-Tetrabromopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and predicted spectroscopic data of 1,1,2,2-tetrabromopropane. Due to the limited availability of experimental data in peer-reviewed literature, this document combines established chemical principles with computational predictions to serve as a valuable resource for researchers. It includes a detailed, generalized protocol for its synthesis via the bromination of propyne (B1212725), a summary of its known chemical reactions, and a thorough analysis of its predicted spectroscopic characteristics. All quantitative data are presented in structured tables, and key chemical pathways are visualized using Graphviz diagrams.

Chemical Structure and Identification

This compound is a halogenated propane (B168953) derivative with the chemical formula C₃H₄Br₄.[1] The structure consists of a three-carbon propane backbone where four bromine atoms are attached to the first and second carbon atoms.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 34570-59-7[1][2] |

| Molecular Formula | C₃H₄Br₄[1][2] |

| Molecular Weight | 359.68 g/mol |

| Canonical SMILES | CC(C(Br)Br)(Br)Br[2] |

| InChI | InChI=1S/C3H4Br4/c1-3(6,7)2(4)5/h2H,1H3[1] |

| InChIKey | JXKZURFTWZXOOD-UHFFFAOYSA-N[1] |

Physicochemical Properties

The following table summarizes the known and estimated physical and chemical properties of this compound. It is characterized as a dense, colorless to pale liquid with high chemical stability.

| Property | Value | Reference |

| Boiling Point | 245.82°C (rough estimate) | [2] |

| Melting Point | 10.7°C (estimate) | [2] |

| Density | 2.7262 g/cm³ (rough estimate) | [2] |

| Refractive Index | 1.6166 | [2] |

| LogP | 3.60830 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 0 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Exact Mass | 359.70055 | [2] |

Synthesis and Reactions

Synthesis of this compound from Propyne

The primary method for synthesizing this compound is the electrophilic addition of bromine (Br₂) to propyne (CH₃C≡CH). This reaction proceeds in a two-step mechanism. The first addition of one equivalent of bromine to the alkyne forms the intermediate, 1,2-dibromopropene. A second equivalent of bromine then adds across the double bond to yield the final product, this compound. One source notes a yield of approximately 27% for this reaction, though the specific conditions were not detailed.

Caption: Synthesis of this compound from Propyne.

3.1.1. Detailed Experimental Protocol (Generalized)

Materials:

-

Propyne (gas or condensed liquid)

-

Bromine (liquid)

-

Inert solvent (e.g., carbon tetrachloride or dichloromethane)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve propyne in an inert solvent and cool the mixture in an ice bath.

-

Slowly add a stoichiometric amount (2 equivalents) of bromine, dissolved in the same inert solvent, to the cooled propyne solution via the dropping funnel with continuous stirring. The reaction is exothermic and the temperature should be maintained close to 0°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.

-

The reaction mixture can then be washed with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure.

Reaction of this compound with Zinc Powder

This compound can undergo dehalogenation when heated with zinc powder in an alcohol solvent to yield propyne. This reaction is essentially the reverse of its synthesis.

Caption: Dehalogenation of this compound.

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show two signals:

-

A singlet for the methyl (CH₃) protons.

-

A singlet for the methine (CH) proton.

The integration ratio of these signals would be 3:1, respectively. The chemical shifts would be influenced by the electronegative bromine atoms.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ | ~2.5 - 3.0 | Singlet | 3H |

| CH | ~5.5 - 6.0 | Singlet | 1H |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to display three distinct signals corresponding to the three carbon atoms in different chemical environments.

| Carbon | Predicted Chemical Shift (ppm) |

| CH₃ | ~30 - 40 |

| CBr₂ | ~70 - 80 |

| CHBr₂ | ~50 - 60 |

Predicted IR Spectrum

The infrared spectrum would likely show characteristic absorptions for C-H and C-Br bonds.

| Bond | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H | Stretching (sp³ CH) | 2950 - 3000 |

| C-H | Bending (CH₃) | ~1380 and ~1450 |

| C-Br | Stretching | 500 - 650 |

Mass Spectrometry Fragmentation Pattern

In a mass spectrum, this compound would exhibit a characteristic isotopic pattern for its molecular ion peak due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The fragmentation would likely involve the loss of bromine atoms and cleavage of the carbon-carbon bonds.

Generalized Experimental Protocols for Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: Acquire the spectra on a standard NMR spectrometer. For ¹H NMR, a typical acquisition would involve a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width (0-220 ppm) and a longer relaxation delay (2-5 seconds) would be necessary, along with proton decoupling.

IR Spectroscopy:

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum using a standard FTIR spectrometer over a range of 4000-400 cm⁻¹. A background spectrum should be recorded first.

Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a gas chromatograph.

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and key fragments.

Applications

This compound is primarily used as a laboratory reagent and in studies of organobromine reactivity. Its high density also makes it potentially useful in density-based research applications.

Conclusion

This technical guide has summarized the available and predicted information on the chemical structure, properties, synthesis, and spectroscopic characteristics of this compound. While there is a clear need for further experimental research to validate the predicted data and to develop a detailed, optimized synthesis protocol, this guide provides a solid foundation for researchers working with this compound. The provided generalized experimental procedures offer a starting point for the characterization of this and similar halogenated alkanes.

References

An In-depth Technical Guide to 1,1,2,2-Tetrabromopropane

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of 1,1,2,2-tetrabromopropane. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed information on this compound.

Physicochemical Properties of this compound

This compound is a dense, colorless to pale liquid organobromine compound. It is characterized by its high bromine content and chemical stability. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 359.68 g/mol | [1][2] |

| Molecular Formula | C₃H₄Br₄ | [1][3][4] |

| CAS Number | 34570-59-7 | [1][3][4] |

| Density | 2.7262 g/cm³ (estimate) | [3] |

| Boiling Point | 229 °C | [2] |

| Melting Point | 10.7 °C (estimate) | [3] |

| Refractive Index | 1.6166 | [3] |

| Exact Mass | 359.70055 | [3] |

Experimental Protocols

Synthesis of this compound via Bromination of Propyne (B1212725)

This compound can be synthesized through the bromination of propyne.[5][6] This reaction involves the addition of excess bromine to propyne, typically in the presence of a solvent like carbon tetrachloride.[5] The reaction proceeds through an intermediate, 1,2-dibromopropene, which subsequently reacts with additional bromine to yield the final product.[5] A reported yield for this reaction is approximately 27%.[6]

Materials:

-

Propyne (gas)

-

Bromine (liquid)

-

Carbon tetrachloride (solvent)

-

Reaction flask equipped with a gas inlet, dropping funnel, and reflux condenser

-

Ice bath

-

Separatory funnel

-

Sodium thiosulfate (B1220275) solution (for quenching excess bromine)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Distillation apparatus

Procedure:

-

Set up the reaction flask in an ice bath to control the reaction temperature.

-

Dissolve a known quantity of bromine in carbon tetrachloride and place it in the dropping funnel.

-

Bubble propyne gas through the carbon tetrachloride in the reaction flask.

-

Add the bromine solution dropwise to the reaction mixture while continuously bubbling propyne.

-

After the addition is complete, allow the mixture to stir at room temperature.

-

Quench any unreacted bromine by washing the reaction mixture with a sodium thiosulfate solution in a separatory funnel.

-

Separate the organic layer, wash it with water, and dry it over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the resulting this compound by vacuum distillation.

Quantitative Analysis by Gas Chromatography (GC)

While specific analytical methods for this compound are not extensively documented, established methods for other brominated hydrocarbons can be adapted for its quantification.[7][8] Gas chromatography with an electron capture detector (GC-ECD) is a suitable technique due to its high sensitivity to halogenated compounds.[7]

Instrumentation and Reagents:

-

Gas chromatograph with an electron capture detector (GC-ECD)

-

Capillary column suitable for halogenated compounds (e.g., DB-5)

-

High-purity nitrogen or argon-methane as carrier and makeup gas

-

This compound standard of known purity

-

Suitable solvent for sample and standard preparation (e.g., hexane)

Procedure:

-

Standard Preparation: Prepare a series of calibration standards by dissolving known amounts of this compound in the chosen solvent.

-

Sample Preparation: Dilute the sample containing this compound in the same solvent to a concentration that falls within the calibration range.

-

GC Analysis:

-

Set the GC operating conditions (e.g., injector temperature, oven temperature program, detector temperature, and gas flow rates).

-

Inject a fixed volume of each standard and the sample into the GC.

-

Record the chromatograms and the peak areas for this compound.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Visualizations

The following diagrams illustrate the synthesis and analytical workflows for this compound.

Caption: Synthesis workflow for this compound.

Caption: Analytical workflow for this compound.

References

- 1. This compound | C3H4Br4 | CID 13454489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. lookchem.com [lookchem.com]

- 4. This compound [webbook.nist.gov]

- 5. brainly.in [brainly.in]

- 6. sarthaks.com [sarthaks.com]

- 7. osha.gov [osha.gov]

- 8. ANALYTICAL METHODS - Toxicological Profile for 1-Bromopropane - NCBI Bookshelf [ncbi.nlm.nih.gov]

Synthesis of 1,1,2,2-Tetrabromopropane from Propyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive overview of the synthesis of 1,1,2,2-tetrabromopropane from propyne (B1212725). The core of this transformation is the electrophilic addition of bromine across the carbon-carbon triple bond of propyne. This document details the reaction mechanism, presents a generalized experimental protocol, and tabulates key quantitative data. Visual diagrams generated using Graphviz are included to illustrate the reaction pathway and a typical experimental workflow, adhering to specified formatting for clarity and accessibility.

Introduction

The synthesis of halogenated alkanes is a fundamental process in organic chemistry, providing critical precursors for a wide range of applications, including pharmaceuticals, agrochemicals, and material science. This compound is synthesized from propyne (CH₃C≡CH) through the addition of excess bromine (Br₂).[1][2] The reaction proceeds in two main steps: the initial addition of one mole of bromine to form 1,2-dibromopropene, followed by the addition of a second mole of bromine to yield the final saturated product, this compound.[1][2]

Reaction Mechanism

The bromination of an alkyne, such as propyne, is a classic example of an electrophilic addition reaction.[1] The process can be described in two sequential stages:

-

Formation of the Dibromoalkene Intermediate: The electron-rich pi bond of the propyne triple bond acts as a nucleophile, attacking a bromine molecule. This induces a dipole in the Br-Br bond, leading to the formation of a cyclic bromonium ion intermediate. A bromide ion then attacks this intermediate to form the vicinal dibromoalkene, 1,2-dibromopropene.[1][3]

-

Formation of the Tetrabromoalkane: The remaining double bond in 1,2-dibromopropene reacts with a second equivalent of bromine through a similar electrophilic addition mechanism.[1] This second addition results in the formation of the stable, saturated this compound.[1]

The overall reaction is as follows: CH₃C≡CH + 2 Br₂ → CH₃CBr₂CHBr₂

Data Presentation

Quantitative data for the key compounds involved in this synthesis are summarized below for easy reference and comparison.

Table 1: Physical and Chemical Properties of Reactants and Product

| Property | Propyne (C₃H₄) | Bromine (Br₂) | This compound (C₃H₄Br₄) |

| Molar Mass | 40.06 g/mol | 159.808 g/mol | 359.68 g/mol [4][5] |

| Boiling Point | -23.2 °C | 58.8 °C | ~229-246 °C (estimates vary)[6][7] |

| Density | 0.671 g/L (gas) | 3.1028 g/cm³ | ~2.726 g/cm³ (estimate)[6] |

| Appearance | Colorless gas | Red-brown liquid | Colorless to pale yellow liquid |

| CAS Number | 74-99-7 | 7726-95-6 | 34570-59-7[4][5] |

Table 2: Reported Reaction Data

| Parameter | Value / Condition | Source |

| Solvent | Carbon Tetrachloride (CCl₄) | [2] |

| Yield | 27% (Reported in one study) | [8] |

| Stoichiometry | 1 mole Propyne to 2 moles Bromine | [9] |

Experimental Protocol

The following is a generalized experimental procedure based on established principles of alkyne halogenation. Specific laboratory conditions, particularly temperature and reaction time, may require optimization.

Materials:

-

Propyne (gas or condensed)

-

Liquid Bromine (Br₂)

-

Inert solvent (e.g., Carbon Tetrachloride, CCl₄, or Dichloromethane, CH₂Cl₂)

-

5% Sodium thiosulfate (B1220275) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Reaction flask (three-necked)

-

Dropping funnel

-

Condenser (with drying tube)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Setup: Assemble a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser. Ensure all glassware is dry. The reaction should be conducted in a well-ventilated fume hood due to the hazardous nature of bromine and propyne.

-

Reagent Preparation: Dissolve the propyne in a suitable volume of cold, inert solvent (e.g., CCl₄) in the reaction flask, which is cooled in an ice bath. In the dropping funnel, prepare a solution of two molar equivalents of bromine in the same inert solvent.

-

Reaction: Slowly add the bromine solution dropwise to the stirred propyne solution. The rate of addition should be controlled to maintain a low reaction temperature and prevent a rapid, exothermic reaction. The characteristic red-brown color of bromine should fade as it reacts.[3][10] The addition is complete when a faint bromine color persists.

-

Quenching: After the addition is complete, allow the mixture to stir for a designated period to ensure the reaction goes to completion. Any excess bromine can be quenched by washing the reaction mixture with a 5% sodium thiosulfate solution until the organic layer is colorless.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water and then with brine.

-

Drying and Isolation: Dry the organic layer over an anhydrous drying agent like magnesium sulfate. Filter off the drying agent.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude this compound can be purified by vacuum distillation.

Mandatory Visualizations

The following diagrams were created using the Graphviz DOT language to illustrate the synthesis pathway and experimental workflow.

Caption: Reaction pathway for the synthesis of this compound.

Caption: General experimental workflow for the synthesis of this compound.

References

- 1. homework.study.com [homework.study.com]

- 2. brainly.in [brainly.in]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. This compound | C3H4Br4 | CID 13454489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. lookchem.com [lookchem.com]

- 7. This compound [stenutz.eu]

- 8. sarthaks.com [sarthaks.com]

- 9. youtube.com [youtube.com]

- 10. chemguide.net [chemguide.net]

An In-depth Technical Guide to 1,1,2,2-Tetrabromopropane

IUPAC Name: 1,1,2,2-tetrabromopropane CAS Number: 34570-59-7 Molecular Formula: C₃H₄Br₄

This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. The document details the compound's chemical and physical properties, synthesis and reactivity, and key experimental protocols.

Chemical and Physical Properties

This compound is a dense, colorless to pale liquid classified as a halogenated alkane.[1][2] Its high bromine content and chemical stability make it a subject of interest in specialized laboratory applications.[1] It belongs to the class of organobromines, which are noted for their high density and non-flammability.[1]

Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2][3][4] |

| Molecular Formula | C₃H₄Br₄ | [1][3][5] |

| Molecular Weight | 359.68 g/mol | [1][2][3] |

| CAS Number | 34570-59-7 | [2][3][4] |

| Appearance | Dense, colorless to pale liquid | [1] |

| Boiling Point | 229 - 245.82 °C (estimate) | [5][6] |

| Melting Point | 10.7 °C (estimate) | [5] |

| Density | 2.7262 g/cm³ (estimate) | [5] |

| Refractive Index | 1.6166 | [5] |

| Canonical SMILES | CC(C(Br)Br)(Br)Br | [2][3] |

| InChI Key | JXKZURFTWZXOOD-UHFFFAOYSA-N | [3][4] |

Synthesis and Reactivity

While not produced on a large commercial scale, this compound has niche applications as a laboratory reagent and is utilized in studies of organobromine reactivity.[1]

Synthesis from Propyne (B1212725)

The primary method for synthesizing this compound is the bromination of propyne.[1][2] The reaction proceeds through an electrophilic addition mechanism. Excess bromine is added to propyne, typically in an inert solvent, which first yields the intermediate 1,2-dibromopropene.[7] Further reaction with bromine leads to the saturation of the double bond, forming the final this compound product.[7] Reported yields for this reaction are approximately 27%.[1][8]

Dehalogenation Reaction

This compound can undergo dehalogenation to form propyne when heated with zinc powder in an alcohol solvent.[2][9] In this reaction, zinc acts as a reducing agent, facilitating the removal of the four bromine atoms and the subsequent formation of two new pi bonds to yield the alkyne.[2]

Experimental Protocols

Protocol 1: Synthesis via Bromination of Propyne

This protocol describes the synthesis of this compound from propyne, adapted from established procedures for alkyne halogenation.[7]

-

Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, dissolve propyne in a suitable inert solvent, such as carbon tetrachloride (CCl₄), under a nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.

-

Reaction: Slowly add a stoichiometric excess (approximately 2.2 equivalents) of liquid bromine, also dissolved in CCl₄, to the stirred propyne solution via the dropping funnel. Maintain the temperature at 0 °C throughout the addition to control the exothermic reaction.

-

Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours to ensure the reaction goes to completion. The disappearance of the reddish-brown bromine color indicates the consumption of the reagent.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine. Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by fractional distillation under vacuum to yield pure this compound.

Protocol 2: Dehalogenation with Zinc Powder

This protocol details the conversion of this compound back to propyne.[2][9]

-

Setup: In a round-bottom flask fitted with a reflux condenser, add this compound and an alcohol solvent, such as ethanol.

-

Reaction: Add an excess of activated zinc powder (approximately 2.5 equivalents) to the solution. Heat the mixture to reflux with vigorous stirring.

-

Progression: The reaction progress can be monitored by gas chromatography. The propyne gas evolved can be collected or directed into a subsequent reaction.

-

Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. The solid zinc bromide and excess zinc can be removed by filtration. The alcoholic solution can be distilled to recover the solvent.

Applications

The primary applications of this compound are confined to laboratory and research settings.[1]

-

High-Density Liquid: Its high density makes it useful in mineral separation processes, where denser ores can be separated from lighter gangue.[1]

-

Chemical Reagent: It serves as a reagent in specialized bromination reactions and as a model compound for studying the reactivity of polyhalogenated alkanes.[1]

Currently, there is no readily available information linking this compound to applications in drug development or pharmacology.

Spectroscopic and Safety Information

Spectroscopic Data: Experimental spectroscopic data (NMR, IR, MS) for this compound is not widely available in public databases. However, based on its structure, the following spectral features can be predicted:

-

¹H NMR: Two singlets would be expected: one for the methyl (-CH₃) protons and one for the single methine (-CHBr-) proton.

-

¹³C NMR: Three distinct signals corresponding to the methyl carbon, the quaternary carbon (-CBr₂-), and the methine carbon.

-

Mass Spectrometry: The mass spectrum would show a complex molecular ion cluster due to the presence of four bromine atoms, each having two common isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

-

Infrared (IR) Spectroscopy: Characteristic peaks would include C-H stretching and bending vibrations, as well as strong C-Br stretching frequencies in the lower wavenumber region.

Safety and Toxicology: Specific toxicological data for this compound is limited. However, it is structurally similar to 1,1,2,2-tetrabromoethane, which is known to be toxic and irritating to the eyes, skin, and respiratory tract.[10] It is prudent to handle this compound with significant care, using personal protective equipment (gloves, safety glasses) in a well-ventilated chemical fume hood.[11]

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. Buy this compound | 34570-59-7 [smolecule.com]

- 3. This compound | C3H4Br4 | CID 13454489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. lookchem.com [lookchem.com]

- 6. This compound [stenutz.eu]

- 7. brainly.in [brainly.in]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. fishersci.ie [fishersci.ie]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectroscopic Data of 1,1,2,2-Tetrabromopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 1,1,2,2-tetrabromopropane. Due to the limited availability of experimental data, this document focuses on high-quality predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is intended to serve as a valuable reference for the identification and characterization of this compound.

Chemical Structure and Properties

-

Chemical Name: this compound

-

Molecular Weight: 359.68 g/mol [1]

-

Structure:

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for this compound. It is crucial to note that these are computationally generated predictions and should be used as a guide for the analysis of experimental data.

Mass Spectrometry

The predicted mass spectrum of this compound would be characterized by the presence of a molecular ion peak and distinct fragmentation patterns resulting from the loss of bromine atoms and other fragments. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will lead to characteristic clusters of peaks for bromine-containing fragments.

Table 1: Predicted Mass Spectrum Data for this compound

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Notes |

| 356, 358, 360, 362, 364 | [C₃H₄Br₄]⁺ (Molecular Ion) | A cluster of peaks due to the four bromine isotopes. The relative intensities will follow a binomial distribution. |

| 277, 279, 281, 283 | [C₃H₄Br₃]⁺ | Loss of one bromine atom. This is expected to be a prominent peak. |

| 198, 200, 202 | [C₃H₄Br₂]⁺ | Loss of two bromine atoms. |

| 119, 121 | [C₃H₄Br]⁺ | Loss of three bromine atoms. |

| 40 | [C₃H₄]⁺ | Loss of all four bromine atoms. |

| 279 | [CHBr₂]⁺ | Alpha-cleavage product. |

| 171 | [C₂H₃Br₂]⁺ | Cleavage of the C-C bond. |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to be simple, showing two distinct signals corresponding to the two different proton environments.

Table 2: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.9 | Singlet | 3H | -CH₃ |

| ~ 6.5 | Singlet | 1H | -CHBr₂ |

Rationale: The methyl protons (-CH₃) are adjacent to a quaternary carbon and are therefore expected to be a singlet. The single proton on the carbon bonded to two bromine atoms (-CHBr₂) is also a singlet as there are no adjacent protons. The significant downfield shift of the -CHBr₂ proton is due to the strong deshielding effect of the two electronegative bromine atoms.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Three distinct signals are predicted for the three unique carbon atoms in this compound.

Table 3: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 35 | -CH₃ |

| ~ 60 | -CBr₂- |

| ~ 50 | -CHBr₂ |

Rationale: The chemical shifts are influenced by the number of attached bromine atoms. The carbon atom of the methyl group (-CH₃) is expected to be the most upfield. The carbon bonded to two bromine atoms (-CBr₂-) will be significantly deshielded and shifted downfield. The carbon of the -CHBr₂ group will also be deshielded, but likely to a lesser extent than the quaternary carbon.

Infrared (IR) Spectroscopy

The predicted IR spectrum of this compound will show characteristic absorption bands for C-H and C-Br bonds.

Table 4: Predicted Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 3000 | Medium | C-H stretch (alkane) |

| 1450 - 1470 | Medium | C-H bend (asymmetric) |

| 1380 - 1390 | Medium | C-H bend (symmetric) |

| 550 - 680 | Strong | C-Br stretch |

Rationale: The spectrum will be dominated by the strong carbon-bromine stretching vibrations in the fingerprint region. The C-H stretching and bending vibrations are characteristic of the alkyl group.

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for a liquid sample like this compound.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Preparation: No specific preparation is typically required for a pure liquid sample. A small amount is introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

-

Method:

-

Introduce the sample into the high vacuum of the mass spectrometer.

-

Bombard the sample with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

-

Accelerate the resulting ions into a mass analyzer (e.g., quadrupole or time-of-flight).

-

Separate the ions based on their mass-to-charge (m/z) ratio.

-

Detect the ions and generate a mass spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence. Key parameters include spectral width, acquisition time, and relaxation delay.

-

Process the raw data by applying a Fourier transform, phasing, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

A longer acquisition time may be necessary due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be created between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Method:

-

Record a background spectrum of the empty spectrometer or the clean salt plates/ATR crystal.

-

Place the sample in the beam path.

-

Acquire the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of an organic compound like this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,1,2,2-Tetrabromopropane

This technical guide provides a detailed overview of the boiling point and density of 1,1,2,2-tetrabromopropane, tailored for researchers, scientists, and professionals in drug development. This document compiles and presents key quantitative data, outlines relevant experimental methodologies, and illustrates the structure-property relationships.

Physicochemical Data of this compound

This compound is a dense, non-flammable liquid organobromine compound. Its physical properties are primarily determined by its high molecular weight and the presence of four bromine atoms. The boiling point and density are crucial parameters for its application in laboratory and industrial settings, such as in mineral separation and as a reagent in chemical synthesis.

Below is a summary of the reported values for the boiling point and density of this compound. It is important to note the variability in the reported data, which may stem from different experimental conditions or measurement techniques.

| Physical Property | Reported Value | Source |

| Boiling Point | 229 °C | Stenutz |

| 245.82 °C (rough estimate) | LookChem[1] | |

| 268.4 °C | Smolecule[2] | |

| Density | 2.7262 g/cm³ (rough estimate) | LookChem[1] |

| 2.749 g/cm³ | Smolecule[2] |

Critically evaluated thermophysical property data from the National Institute of Standards and Technology (NIST) is available for this compound, which can provide more definitive values.[3]

Experimental Protocols for Determination of Physical Properties

The accurate determination of boiling point and density is fundamental in chemical research. The following are standard methodologies for these measurements.

2.1. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, several methods can be employed:

-

Simple Distillation Method: This is a common and straightforward method. The compound is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point. It is crucial to ensure the thermometer is correctly placed to measure the temperature of the vapor, not the liquid, to avoid readings affected by superheating.[4]

-

Thiele Tube Method: This technique is suitable for small sample volumes. A small amount of the sample is heated in a side-armed tube (Thiele tube) containing a high-boiling point liquid (e.g., mineral oil). A capillary tube, sealed at one end, is inverted and placed in the sample. As the temperature rises, air escapes from the capillary tube. The boiling point is the temperature at which the liquid is drawn back into the capillary tube upon cooling.[4]

-

Ebulliometer: For highly accurate measurements, an ebulliometer can be used. This apparatus is designed to maintain a precise equilibrium between the liquid and vapor phases, allowing for a very accurate determination of the boiling point.

2.2. Density Determination

Density is the mass per unit volume of a substance. For liquids like this compound, the following methods are standard:

-

Pycnometer Method: A pycnometer is a flask with a specific, accurately known volume. The density is determined by measuring the mass of the pycnometer when empty, when filled with the sample liquid, and when filled with a reference liquid of known density (e.g., water).

-

Hydrometer: A hydrometer is an instrument that is floated in the liquid to measure its relative density. The depth to which the hydrometer sinks is inversely proportional to the density of the liquid.

-

Oscillating U-tube Densitometer: This is a modern, highly accurate method. The liquid is introduced into a U-shaped tube, which is then electronically oscillated. The frequency of oscillation is dependent on the mass of the liquid in the tube, from which the density can be precisely calculated.

Structure-Property Relationships

The physical properties of haloalkanes, including this compound, are directly influenced by their molecular structure. The diagram below illustrates the key factors affecting the boiling point and density of this class of compounds.

Caption: Relationship between molecular structure and physical properties of haloalkanes.

For this compound, the high molecular weight (359.68 g/mol ) and the presence of four large, polarizable bromine atoms result in strong van der Waals forces and dipole-dipole interactions, leading to a high boiling point and density.[5][6][7] Generally, for haloalkanes, an increase in the number and atomic mass of the halogen atoms leads to an increase in both boiling point and density.[5][8][9]

References

- 1. lookchem.com [lookchem.com]

- 2. Buy this compound | 34570-59-7 [smolecule.com]

- 3. WTT- Under Construction Page [wtt-pro.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]

- 7. byjus.com [byjus.com]

- 8. SATHEE: Unit 10 Haloalkanes And Haloarenes [satheejee.iitk.ac.in]

- 9. testbook.com [testbook.com]

An In-depth Technical Guide to the Solubility of 1,1,2,2-Tetrabromopropane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1,1,2,2-tetrabromopropane in organic solvents. In the absence of extensive, publicly available quantitative solubility data for this specific compound, this document focuses on predicting its solubility based on its physicochemical properties and the fundamental principles of solvent-solute interactions. Furthermore, this guide presents a detailed, generalized experimental protocol for the precise determination of its solubility, enabling researchers to generate accurate and reliable data for their specific applications. This document is intended to be a valuable resource for scientists in research and development, particularly in the fields of chemical synthesis and drug development, where such solubility data is critical.

Introduction

This compound is a dense, halogenated hydrocarbon.[1] Understanding its solubility in various organic solvents is crucial for a wide range of applications, including its use as a reaction medium, a reagent, or in purification processes. In the context of drug development, the solubility of compounds is a critical parameter that influences formulation, bioavailability, and efficacy. While specific quantitative data for this compound is scarce, its solubility profile can be predicted by examining its molecular structure and the principles of intermolecular forces.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its physical and chemical properties. The key physicochemical parameters for this compound are summarized in the table below. These properties, particularly its molecular weight, estimated LogP, and the absence of hydrogen bond donors, suggest it is a non-polar to weakly polar compound.

| Property | Value | Reference |

| Molecular Formula | C₃H₄Br₄ | [2] |

| Molecular Weight | 359.68 g/mol | [2] |

| Appearance | Dense, colorless to pale liquid | [1] |

| Boiling Point | ~245.82 °C (estimate) | [2] |

| Melting Point | ~10.7 °C (estimate) | [2] |

| Density | ~2.7262 g/cm³ (estimate) | [2] |

| LogP (octanol-water partition coefficient) | ~3.61 (estimate) | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 0 | [2] |

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[3] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The primary intermolecular forces at play for haloalkanes like this compound are London dispersion forces and dipole-dipole interactions.[3]

The dissolution process can be understood through thermodynamic principles, where the change in Gibbs free energy (ΔG) for dissolution must be negative for the process to be spontaneous. This is described by the equation: ΔG = ΔH – TΔS, where ΔH is the enthalpy of dissolution and ΔS is the entropy of dissolution.[4]

Figure 1: Thermodynamic considerations in the dissolution process.

Predicted Solubility of this compound in Common Organic Solvents

Based on the "like dissolves like" principle, this compound, being a relatively non-polar molecule, is expected to be more soluble in non-polar and weakly polar organic solvents.[3][5] Its solubility in highly polar solvents, especially those capable of hydrogen bonding like water, is expected to be very low.[6][7] The following table provides a qualitative prediction of its solubility.

| Solvent | Solvent Type | Predicted Solubility | Justification |

| Hexane | Non-polar | High | Similar non-polar nature; primary intermolecular forces are London dispersion forces for both. |

| Toluene | Non-polar (aromatic) | High | "Like dissolves like"; both are non-polar. |

| Diethyl Ether | Weakly polar | High | The non-polar alkyl groups of ether interact well with the haloalkane. |

| Chloroform | Weakly polar | High | Similar halogenated hydrocarbon nature. |

| Acetone | Polar aprotic | Moderate | Acetone has a significant dipole moment which may not interact as favorably with the less polar solute. |

| Ethanol (B145695) | Polar protic | Low to Moderate | The polarity and hydrogen bonding of ethanol are less compatible with the non-polar nature of the solute. |

| Methanol | Polar protic | Low | Higher polarity and stronger hydrogen bonding network compared to ethanol make it a poorer solvent for this solute. |

| Water | Polar protic | Very Low / Insoluble | Significant mismatch in polarity and inability of this compound to form hydrogen bonds.[6] |

Experimental Protocol for Determining Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes a common and reliable method for determining the solubility of a liquid solute, like this compound, in an organic solvent.

Objective: To determine the concentration of this compound in a saturated solution of a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Gas chromatograph (GC) with a suitable detector (e.g., FID or ECD) or High-Performance Liquid Chromatograph (HPLC) if appropriate.

Procedure:

-

Preparation of Saturated Solutions:

-

Add a known volume of the selected organic solvent to a series of vials.

-

Add an excess amount of this compound to each vial. An excess is confirmed by the presence of a separate, undissolved phase.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The system is at equilibrium when the concentration of the solute in the solvent phase no longer changes over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let any undissolved solute settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.

-

Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets.

-

Determine the mass of the collected filtrate and then dilute it to a known volume with the same solvent.

-

-

Analysis:

-

Prepare a series of calibration standards of this compound in the chosen solvent.

-

Analyze the calibration standards and the diluted sample using a pre-validated analytical method (e.g., GC or HPLC).

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Figure 2: Experimental workflow for determining the solubility of this compound.

Conclusion

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. lookchem.com [lookchem.com]

- 3. smart.dhgate.com [smart.dhgate.com]

- 4. Solubility - Wikipedia [en.wikipedia.org]

- 5. Haloalkanes - Nomenclature, Isomerism, Preparation and Properties. [chemicalnote.com]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Thermal Stability of 1,1,2,2-Tetrabromopropane

Disclaimer: Scientific literature readily available in the public domain lacks specific experimental data on the thermal stability, decomposition pathways, and kinetics of 1,1,2,2-tetrabromopropane. This guide, therefore, provides a comprehensive overview based on the general principles of thermal decomposition of polyhalogenated alkanes and outlines the standard experimental protocols used to determine such properties. The presented pathways and data tables are illustrative and based on chemical theory rather than direct experimental evidence for this specific compound.

Introduction

This compound is a halogenated hydrocarbon characterized by a propane (B168953) backbone with four bromine substituents. Its high degree of bromination suggests potential applications as a dense liquid, a synthetic intermediate, or in materials science where high bromine content is desired. However, the thermal stability of such a molecule is a critical parameter for its safe handling, storage, and application, particularly at elevated temperatures. The thermal decomposition of polyhalogenated alkanes is a complex process that can proceed through various pathways, including dehydrohalogenation and radical chain mechanisms. Understanding these processes is crucial for predicting the formation of potentially hazardous byproducts and for defining the operational temperature limits of this compound.

Theoretical Thermal Stability and Decomposition Pathways

The thermal stability of this compound is dictated by the strength of its chemical bonds, primarily the C-C, C-H, and C-Br bonds. The C-Br bond is generally the weakest and most susceptible to cleavage at elevated temperatures.

Primary Decomposition Pathway: Dehydrobromination

The most probable initial step in the thermal decomposition of this compound is the elimination of hydrogen bromide (HBr), a process known as dehydrobromination. This is a common thermal degradation pathway for many halogenated hydrocarbons. In the case of this compound, a vicinal dihalide, the elimination of HBr can lead to the formation of various brominated propenes. The reaction can proceed via a four-centered transition state.

A plausible dehydrobromination sequence is as follows:

-

First Dehydrobromination: Elimination of HBr from the C1 and C2 positions can lead to the formation of 1,2,2-tribromo-1-propene.

-

Second Dehydrobromination: Further elimination of HBr from the initial product can result in the formation of dibromopropynes or other unsaturated brominated hydrocarbons.

The overall process is expected to be endothermic and will be influenced by factors such as temperature, pressure, and the presence of catalysts.

Radical Scission

At higher temperatures, homolytic cleavage of the C-Br bond can initiate a radical chain reaction. This would involve the formation of bromine radicals and a carbon-centered radical. These highly reactive species can then participate in a variety of propagation and termination steps, leading to a complex mixture of products, including lower molecular weight brominated and non-brominated hydrocarbons.

Quantitative Data on Thermal Stability

Table 1: Illustrative Quantitative Data from Thermal Analysis of this compound

| Parameter | Method | Value (Illustrative) | Notes |

| Onset Decomposition Temperature (Tonset) | TGA | Data not available | The temperature at which significant mass loss begins. |

| Temperature at 5% Mass Loss (T5%) | TGA | Data not available | A common metric for comparing thermal stability. |

| Temperature at Maximum Decomposition Rate (Tmax) | DTG | Data not available | The peak of the derivative thermogravimetric curve. |

| Final Residue at 800 °C | TGA | Data not available | Indicates the amount of non-volatile decomposition products. |

| Enthalpy of Decomposition (ΔHdecomp) | DSC | Data not available | The heat absorbed or released during decomposition. |

| Activation Energy of Decomposition (Ea) | TGA (Kinetic Analysis) | Data not available | Energy barrier for the decomposition reaction. |

TGA: Thermogravimetric Analysis; DTG: Derivative Thermogravimetry; DSC: Differential Scanning Calorimetry.

Experimental Protocols for Thermal Analysis

To determine the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Instrument Preparation: A thermogravimetric analyzer is calibrated for temperature and mass using certified standards.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperatures at different percentages of mass loss, and the final residue. The derivative of the TGA curve (DTG curve) is used to identify the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of this compound and to determine if the process is endothermic or exothermic.

Methodology:

-

Instrument Preparation: A differential scanning calorimeter is calibrated for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or gold pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: The experiment is conducted under an inert atmosphere (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: The sample and reference are heated from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC curve is analyzed to identify endothermic or exothermic peaks associated with decomposition. The area under these peaks is integrated to determine the enthalpy of decomposition (ΔHdecomp).

Visualizations

Proposed Thermal Decomposition Pathway

Caption: Proposed dehydrobromination pathway of this compound.

General Experimental Workflow for Thermal Analysis

Caption: General workflow for TGA and DSC analysis.

Conclusion

While specific experimental data on the thermal stability of this compound is currently lacking in accessible literature, a theoretical assessment based on the principles of organic chemistry suggests that its thermal decomposition is likely initiated by dehydrobromination. This process would lead to the formation of hydrogen bromide and various unsaturated brominated propenes and propynes. At higher temperatures, radical mechanisms may also contribute to the degradation, resulting in a more complex mixture of products.

For a definitive understanding of its thermal stability, experimental studies using techniques such as TGA and DSC are essential. The protocols and illustrative data presented in this guide provide a framework for how such an investigation would be conducted and the nature of the expected results. Such data is critical for ensuring the safe application and handling of this compound in any research or industrial setting.

Methodological & Application

Application Notes: The Limited Role of 1,1,2,2-Tetrabromopropane in Bromination Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2,2-Tetrabromopropane is a dense, polyhalogenated alkane.[1] While organobromine compounds are integral to numerous applications in industrial and laboratory settings due to their high density and chemical versatility, the utility of this compound as a brominating agent is not well-documented in scientific literature.[1] Its primary role in reported chemical transformations is as a product of the bromination of propyne.[1][2][3][4] This document provides an overview of the known synthesis and properties of this compound and explores its hypothetical application as a brominating agent based on general chemical principles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₃H₄Br₄ |

| Molecular Weight | 359.68 g/mol [1][5] |

| CAS Number | 34570-59-7[1][5] |

| Appearance | Dense, colorless to pale liquid[1] |

| IUPAC Name | This compound[5] |

Synthesis of this compound

The most prominently reported synthesis of this compound is through the electrophilic addition of excess bromine to propyne.[4] This reaction proceeds in two steps, with the initial addition of one equivalent of bromine to the alkyne forming 1,2-dibromopropene, which then reacts with a second equivalent of bromine to yield the final tetrabrominated product.[4]

Reaction Scheme:

CH₃−C≡CH + 2 Br₂ → CH₃−CBr₂−CHBr₂

The reported yield for this reaction is approximately 27%.[2][3][6]

Use in Bromination Reactions: A Theoretical Perspective

Currently, there is a notable absence of specific, validated experimental protocols in the scientific literature detailing the use of this compound as a brominating agent for other substrates. However, based on the general reactivity of polyhalogenated alkanes, a theoretical framework for its potential application can be proposed.

Hypothetical Reaction Pathway: Free-Radical Bromination

One plausible, yet unproven, mechanism for this compound to act as a brominating agent is through a free-radical pathway. This would likely require initiation by UV light or a radical initiator. The proposed mechanism would involve the homolytic cleavage of a C-Br bond to generate a bromine radical, which could then participate in a chain reaction to brominate a suitable substrate.

Caption: Hypothetical free-radical bromination pathway.

Hypothetical Experimental Protocol: Free-Radical Bromination of an Alkane

Disclaimer: The following protocol is hypothetical and based on general principles of free-radical halogenation. It has not been validated for this compound and should be approached with caution, starting with small-scale trials.

Objective: To investigate the potential of this compound as a brominating agent for the benzylic bromination of toluene (B28343).

Materials:

-

This compound

-

Toluene

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (as a radical initiator)

-

Carbon tetrachloride (or another suitable inert solvent)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve toluene (1.0 eq) in carbon tetrachloride.

-

Add this compound (1.1 eq) to the solution.

-

Add the radical initiator (e.g., AIBN, 0.05 eq).

-

Heat the reaction mixture to reflux under a nitrogen atmosphere.

-

Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

-

Upon completion (or when no further change is observed), cool the reaction mixture to room temperature.

-

Wash the reaction mixture with a 5% aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Caption: Hypothetical experimental workflow for bromination.

Dehalogenation of this compound

Interestingly, a known reaction of this compound is its dehalogenation when heated with zinc powder in an alcohol solvent to produce propyne. This suggests that under reducing conditions, the compound readily eliminates bromine, which is the reverse of its synthesis.

Conclusion

Based on the available scientific literature, this compound is not a commonly used brominating agent. Its primary documented role is as a product of the exhaustive bromination of propyne. While it is theoretically possible for it to act as a source of bromine radicals under specific conditions, this application remains underexplored and unproven. Researchers interested in utilizing this compound for bromination reactions should proceed with caution and conduct thorough small-scale feasibility studies. The provided hypothetical protocol serves as a potential starting point for such investigations.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. sarthaks.com [sarthaks.com]

- 3. m.youtube.com [m.youtube.com]

- 4. brainly.in [brainly.in]

- 5. This compound | C3H4Br4 | CID 13454489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. In bromination of Propyne, with Bromine 1, 1, 2, 2 - tetrabromopropane is.. [askfilo.com]

Application Notes and Protocols: 1,1,2,2-Tetrabromopropane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,1,2,2-tetrabromopropane as a reagent in organic synthesis. The information is intended for use by qualified professionals in a laboratory setting.

Introduction

This compound is a polyhalogenated alkane characterized by its high bromine content.[1] This property makes it a useful, albeit specialized, reagent in organic synthesis. Its primary applications lie in the preparation of propyne (B1212725) and its own synthesis from propyne, serving as a vehicle for the introduction or removal of bromine atoms in a specific arrangement.

Application 1: Synthesis of Propyne via Dehalogenation

This compound serves as a convenient precursor for the synthesis of propyne through a dehalogenation reaction. This transformation is typically achieved by reacting the tetrabromide with zinc powder in an alcohol solvent. The reaction proceeds via the elimination of all four bromine atoms, leading to the formation of a triple bond.

Experimental Protocol: Synthesis of Propyne from this compound

Objective: To synthesize propyne by the dehalogenation of this compound using zinc powder.

Materials:

-

This compound

-

Zinc powder

-

Ethanol (B145695) (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Gas outlet tube

-

Collection vessel (e.g., a cold trap or a gas burette)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet tube, place zinc powder (4 equivalents) and absolute ethanol to form a slurry.

-

Slowly add this compound (1 equivalent) to the stirred slurry.

-

Gently heat the reaction mixture to initiate the reaction. The formation of propyne gas will be observed.

-

Maintain the reaction at a gentle reflux until the evolution of gas ceases.

-

The propyne gas can be collected by bubbling it through a suitable solvent or by using a cold trap cooled with liquid nitrogen or a dry ice/acetone bath.

-

Purification: The collected propyne can be further purified by passing it through a series of traps to remove any entrained solvent or impurities.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield |

| This compound | 359.68 | 1 | - |

| Zinc | 65.38 | 4 | - |

| Propyne | 40.07 | 1 | 11.1% by weight |

Logical Relationship of Dehalogenation:

Caption: Dehalogenation of this compound to Propyne.

Application 2: Synthesis of this compound from Propyne

The addition of bromine to propyne is a straightforward method for the synthesis of this compound. The reaction proceeds in a stepwise manner, with the initial addition of one equivalent of bromine to the triple bond forming 1,2-dibromopropene. A second equivalent of bromine then adds to the double bond to yield the final product.[1][2][3] This reaction is often carried out in an inert solvent, such as carbon tetrachloride.[3] The reported yield for this reaction is approximately 27%.[4][5]

Experimental Protocol: Synthesis of this compound from Propyne

Objective: To synthesize this compound by the bromination of propyne.

Materials:

-

Propyne gas

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄)